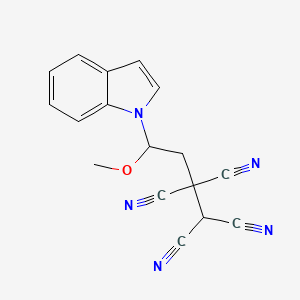![molecular formula C12H22S B14352788 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene CAS No. 90850-90-1](/img/no-structure.png)
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a pentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene typically involves the reaction of 2-methylpent-2-ene with a suitable sulfanylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pentenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpent-1-ene: A structurally similar compound without the sulfanyl group.
2-Methylpent-2-ene: Another isomer with a different arrangement of the double bond.
2-Methyl-1-pentene: Lacks the sulfanyl group but has a similar carbon backbone.
Uniqueness
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biomolecules, making it valuable for various applications in research and industry.
Propiedades
| 90850-90-1 | |
Fórmula molecular |
C12H22S |
Peso molecular |
198.37 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylpent-2-enylsulfanyl)pent-2-ene |
InChI |
InChI=1S/C12H22S/c1-5-7-11(3)9-13-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |
Clave InChI |
HLZFXTCXQVVTRB-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C)CSCC(=CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






